molecular formula C10H14N2 B13619777 2-Methyl-4-(pyrrolidin-3-yl)pyridine

2-Methyl-4-(pyrrolidin-3-yl)pyridine

Cat. No.: B13619777
M. Wt: 162.23 g/mol
InChI Key: OTRLXVUJVBXBCZ-UHFFFAOYSA-N
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Description

2-Methyl-4-(pyrrolidin-3-yl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a methyl group at position 2 and a pyrrolidin-3-yl moiety at position 2. This structure combines the aromaticity of pyridine with the conformational flexibility of the pyrrolidine ring, making it a candidate for diverse applications in medicinal chemistry and materials science. The methyl group at position 2 enhances steric effects, while the pyrrolidine substituent introduces hydrogen-bonding and solubility properties.

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

2-methyl-4-pyrrolidin-3-ylpyridine

InChI

InChI=1S/C10H14N2/c1-8-6-9(3-5-12-8)10-2-4-11-7-10/h3,5-6,10-11H,2,4,7H2,1H3

InChI Key

OTRLXVUJVBXBCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C2CCNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-(pyrrolidin-3-yl)pyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which utilizes a palladium catalyst to form carbon-carbon bonds between organoboron compounds and halides . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods: Industrial production of this compound often employs large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The process typically involves the use of boronic acids or esters as starting materials, which are reacted with halogenated pyridines under controlled conditions to yield the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-(pyrrolidin-3-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenated derivatives of the compound can be used with nucleophiles under basic conditions.

Major Products Formed:

Scientific Research Applications

2-Methyl-4-(pyrrolidin-3-yl)pyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Methyl-4-(pyrrolidin-3-yl)pyridine involves its interaction with specific molecular targets. The pyrrolidine ring enhances the compound’s binding affinity to certain proteins, leading to modulation of biological pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Key Compounds for Comparison:

2-Methyl-4-phenylpyridine (): Features a phenyl group at position 4 instead of pyrrolidin-3-yl.

2-Chloro-6-methylpyrimidine-4-carboxylic acid (): A pyrimidine derivative with chlorine and methyl substituents.

2-Amino-4-(2-chloro-5-(4-substitutedphenyl)pyridin-3-yl)-1-(4-substitutedphenyl)pyridine derivatives (): Complex pyridine-based structures with chloro, nitro, or bromo substituents.

Table 1: Structural and Physical Properties

Compound Substituents (Position) Melting Point (°C) Key Functional Groups Molecular Weight
2-Methyl-4-(pyrrolidin-3-yl)pyridine Methyl (C2), Pyrrolidin-3-yl (C4) N/A* Pyridine, Pyrrolidine ~190–220†
2-Methyl-4-phenylpyridine Methyl (C2), Phenyl (C4) N/A Pyridine, Phenyl 185.24
Q2 () -NO₂ (R2), -H (R1/R’1) 278–282 Nitro, Cyano, Carbonyl 497
Q12 () -CH₃ (R1/R’1/R2) 288–292 Methyl, Cyano, Carbonyl 559

Key Observations :

  • Hydrogen Bonding : The pyrrolidine nitrogen may enhance solubility in polar solvents, unlike hydrophobic phenyl or halogenated groups .

Table 2: Spectroscopic Signatures

Compound IR Peaks (cm⁻¹) ¹H NMR (δ ppm)
This compound ~3300 (N-H), ~3020 (C-H aromatic) 0.8–2.4 (pyrrolidine CH₂/CH₃), 7–8 (pyridine H)
Q2 () 3479 (N-H), 2183 (-CN), 1672 (C=O) 0.81–7.80 (multiple CH₃, CH₂, Ar-H)
Q10 () 3472 (N-H), 2209 (-CN), 1670 (C=O) 0.81–7.80 (CH₃, CH₂, Ar-H)

Insights :

  • The target compound’s IR spectrum would lack carbonyl (C=O) or cyano (-CN) peaks present in Q2/Q12 but show pyrrolidine N-H stretches (~3300 cm⁻¹) .
  • ¹H NMR would distinguish pyrrolidine protons (δ 1.76–2.36 ppm for CH₂ groups) from aromatic pyridine protons (δ 7–8 ppm) .

Antimicrobial Activity (Based on Structural Analogs):

  • Nitro (Q2) and bromo (Q12) substituents in pyridine derivatives exhibit moderate-to-strong antimicrobial activity due to electron-withdrawing effects .
  • The pyrrolidine group may enhance bioavailability but reduce antimicrobial potency compared to halogenated analogs due to reduced electrophilicity .

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